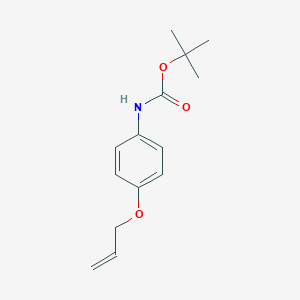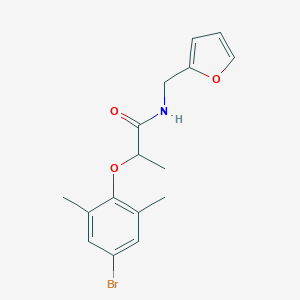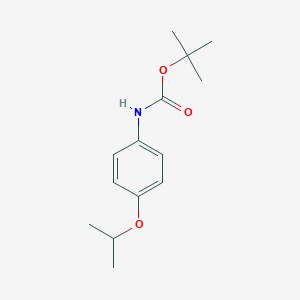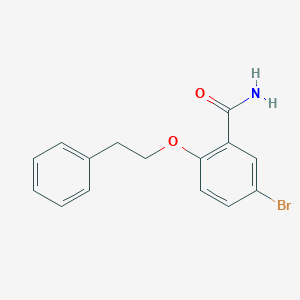![molecular formula C19H22N6O3 B250571 (5Z)-1-(3-methylphenyl)-5-[(1,3,5-triazatricyclo[3.3.1.13,7]decan-7-ylamino)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B250571.png)
(5Z)-1-(3-methylphenyl)-5-[(1,3,5-triazatricyclo[3.3.1.13,7]decan-7-ylamino)methylidene]-1,3-diazinane-2,4,6-trione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5Z)-1-(3-methylphenyl)-5-[(1,3,5-triazatricyclo[3.3.1.13,7]decan-7-ylamino)methylidene]-1,3-diazinane-2,4,6-trione is a chemical compound that has been studied for its potential in various scientific research applications. This compound is also known as TATD and has been synthesized using different methods.
作用機序
The mechanism of action of TATD is not fully understood, but it is believed to interact with metal ions and form complexes. These complexes can then interact with biological molecules, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
TATD has been shown to exhibit various biochemical and physiological effects, including antioxidant activity, inhibition of cell growth and proliferation, and induction of apoptosis in cancer cells. These effects are believed to be due to the interaction of TATD with metal ions and the formation of complexes that can interact with biological molecules.
実験室実験の利点と制限
TATD has several advantages for lab experiments, including its fluorescent properties, its potential as a catalyst for organic reactions, and its potential as a drug candidate for the treatment of cancer and other diseases. However, TATD also has some limitations, including the need for optimization of the synthesis process to obtain high yields and the need for further studies to fully understand its mechanism of action.
将来の方向性
There are several future directions for the study of TATD, including further optimization of the synthesis process to obtain high yields, exploration of its potential as a fluorescent probe for the detection of metal ions, and further studies to fully understand its mechanism of action and potential as a drug candidate for the treatment of cancer and other diseases.
Conclusion:
In conclusion, TATD is a chemical compound that has been studied for its potential in various scientific research applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of TATD in various scientific research applications.
合成法
TATD has been synthesized using different methods, including the reaction of 3-methylbenzoyl chloride with 1,3,5-triazatricyclo[3.3.1.13,7]decan-7-amine, followed by reaction with 2,4,6-trioxo-1,3-diazinane. The yield of the synthesis process is dependent on the reaction conditions, and optimization is required to obtain high yields.
科学的研究の応用
TATD has been studied for its potential in various scientific research applications, including as a fluorescent probe for the detection of metal ions, as a catalyst for organic reactions, and as a potential drug candidate for the treatment of cancer and other diseases.
特性
分子式 |
C19H22N6O3 |
|---|---|
分子量 |
382.4 g/mol |
IUPAC名 |
(5Z)-1-(3-methylphenyl)-5-[(1,3,5-triazatricyclo[3.3.1.13,7]decan-7-ylamino)methylidene]-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C19H22N6O3/c1-13-3-2-4-14(5-13)25-17(27)15(16(26)21-18(25)28)6-20-19-7-22-10-23(8-19)12-24(9-19)11-22/h2-6,20H,7-12H2,1H3,(H,21,26,28)/b15-6- |
InChIキー |
IQHCQDQPEDQEGN-UUASQNMZSA-N |
異性体SMILES |
CC1=CC(=CC=C1)N2C(=O)/C(=C\NC34CN5CN(C3)CN(C4)C5)/C(=O)NC2=O |
SMILES |
CC1=CC(=CC=C1)N2C(=O)C(=CNC34CN5CN(C3)CN(C4)C5)C(=O)NC2=O |
正規SMILES |
CC1=CC(=CC=C1)N2C(=O)C(=CNC34CN5CN(C3)CN(C4)C5)C(=O)NC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-bromo-4-ethoxy-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B250488.png)
![4-{[(2-isopropylphenoxy)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B250489.png)
![N-(4-{[(isobutyrylamino)carbothioyl]amino}phenyl)propanamide](/img/structure/B250491.png)
![4-[(2,2-dimethylpropanoyl)amino]-N-(3-methoxypropyl)benzamide](/img/structure/B250492.png)
![N-phenyl-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]thiourea](/img/structure/B250494.png)
![N-{3-[(anilinocarbothioyl)amino]phenyl}propanamide](/img/structure/B250495.png)
![N-{4-[(tert-butylamino)carbonyl]phenyl}-2-methoxybenzamide](/img/structure/B250497.png)
![3-{[(2-methoxyphenoxy)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B250500.png)

![N-[(4-chlorophenyl)acetyl]-N'-[4-(tetrahydro-2-furanylmethoxy)phenyl]thiourea](/img/structure/B250507.png)



